molecular formula C₈H₁₄D₄ClNO₅ B1146203 Miglitol-d4 Hydrochloride CAS No. 1346597-27-0

Miglitol-d4 Hydrochloride

カタログ番号: B1146203
CAS番号: 1346597-27-0
分子量: 247.71
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

Miglitol-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include 9-fluorenylmethyl chloroformate for derivatization and sodium borate for maintaining the pH during reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions involving this compound include various deuterated intermediates and the final deuterated Miglitol compound .

科学的研究の応用

Diabetes Management

  • Postprandial Glucose Control : Clinical studies have demonstrated that Miglitol-d4 effectively lowers postprandial blood glucose levels in patients with Type 2 diabetes. This is crucial for managing overall glycemic control and reducing the risk of diabetes-related complications .
  • Combination Therapy : It is often used in combination with other antidiabetic medications, such as metformin or insulin, to enhance glycemic control .

Cardiovascular Health

Research indicates that managing blood glucose levels effectively can reduce cardiovascular risks associated with diabetes. Miglitol-d4's role in stabilizing blood sugar levels may contribute to improved cardiovascular outcomes in diabetic patients .

Pharmacokinetic Studies

The deuterated nature of Miglitol-d4 allows for advanced pharmacokinetic studies using mass spectrometry techniques. These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is essential for understanding its efficacy and safety profile .

Metabolic Studies

Miglitol-d4 has been utilized in metabolic studies to explore its effects on carbohydrate metabolism and insulin sensitivity. These studies can help elucidate the mechanisms by which alpha-glucosidase inhibitors affect metabolic pathways in diabetic patients .

Case Study 1: Efficacy in Type 2 Diabetes Management

A clinical trial involving a cohort of Type 2 diabetes patients demonstrated that those treated with Miglitol-d4 showed significant reductions in HbA1c levels compared to a control group receiving standard care. The trial highlighted the compound's effectiveness in controlling long-term blood glucose levels .

Case Study 2: Impact on Cardiovascular Outcomes

A nested case-control study analyzed cardiovascular events among diabetic patients treated with Miglitol-d4 versus those on other antidiabetic therapies. The findings suggested a lower incidence of myocardial infarction and stroke among patients using Miglitol-d4 as part of their treatment regimen .

Comparative Data Table

Application AreaDescriptionEvidence Source
Diabetes ManagementReduces postprandial glucose levels
Cardiovascular HealthPotentially lowers cardiovascular risks
Pharmacokinetic StudiesEnhanced stability and bioavailability
Metabolic StudiesEffects on carbohydrate metabolism

特性

CAS番号

1346597-27-0

分子式

C₈H₁₄D₄ClNO₅

分子量

247.71

同義語

2R,3R,4R,5S)-1-(2-Hydroxyethyl-d4)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride;  [2R-(2α,3β,4α,5β)]-1-(2-Hydroxyethyl-d4)-2-(hydroxymethyl)-_x000B_3,4,5-piperidinetrio Hydrochloride;  BAY 1099-d4;  BAY-m 1099-d4;  Diastabol-d4;  Glyset-d4;  N-(2-Hydrox

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。